molecular formula C20H29N3O3S B13724111 4-amino-N-[(3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)benzenesulfonamide

4-amino-N-[(3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)benzenesulfonamide

Cat. No.: B13724111
M. Wt: 391.5 g/mol
InChI Key: NUMJNKDUHFCFJO-XJDOXCRVSA-N
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Description

Chemical Structure and Properties The compound 4-amino-N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)benzenesulfonamide (CAS: 169280-56-2) is a sulfonamide derivative with a molecular formula of C₂₀H₂₉N₃O₃S and a molecular weight of 391.53 g/mol . It features:

  • A 4-aminobenzenesulfonamide core.
  • A chiral (2R,3S)-configured side chain containing hydroxyl, amino, and phenyl groups.
  • An N-(2-methylpropyl) (isobutyl) substituent.

Synthesis and Applications
The compound is synthesized via a multi-step process involving:

Epoxide ring opening with isobutylamine .

Sulfonylation with N-acetyl sulphanilyl chloride .

Boc deprotection and purification .
It serves as a key intermediate in the production of Atazanavir and Amprenavir, protease inhibitors used in HIV treatment . Its logP value of 2.71 suggests moderate lipophilicity, balancing membrane permeability and solubility .

Properties

Molecular Formula

C20H29N3O3S

Molecular Weight

391.5 g/mol

IUPAC Name

4-amino-N-[(3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)benzenesulfonamide

InChI

InChI=1S/C20H29N3O3S/c1-15(2)13-23(27(25,26)18-10-8-17(21)9-11-18)14-20(24)19(22)12-16-6-4-3-5-7-16/h3-11,15,19-20,24H,12-14,21-22H2,1-2H3/t19-,20?/m0/s1

InChI Key

NUMJNKDUHFCFJO-XJDOXCRVSA-N

Isomeric SMILES

CC(C)CN(CC([C@H](CC1=CC=CC=C1)N)O)S(=O)(=O)C2=CC=C(C=C2)N

Canonical SMILES

CC(C)CN(CC(C(CC1=CC=CC=C1)N)O)S(=O)(=O)C2=CC=C(C=C2)N

Origin of Product

United States

Preparation Methods

Chemical Identity and Context

  • Chemical Name: 4-Amino-N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)benzenesulfonamide
  • Molecular Formula: C20H29N3O3S
  • Molecular Weight: 391.53 g/mol
  • CAS Number: 169280-56-2
  • Role: Intermediate in darunavir synthesis (HIV-1 protease inhibitor)
  • Key Structural Features:
    • Benzenesulfonamide moiety with a para-amino group
    • A chiral 3-amino-2-hydroxy-4-phenylbutyl side chain
    • N-substituted with an isobutyl (2-methylpropyl) group

Detailed Preparation Procedure from Patents and Literature

Synthesis of 4-Amino-N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)benzenesulfonamide

Stepwise Description (Adapted from US Patent US10774088B2 and EP3541819B1)
Step Reagents and Conditions Description
1. Starting from chiral epoxide or azido alcohol intermediate The chiral 3-amino-2-hydroxy-4-phenylbutyl fragment is prepared via stereoselective epoxide ring opening or azide reduction.
2. Reaction with 4-aminobenzenesulfonyl chloride or equivalent sulfonylating agent Formation of the benzenesulfonamide linkage with para-amino substitution.
3. N-alkylation with isobutylamine or 2-methylpropyl amine Introduction of the N-(2-methylpropyl) substituent on the sulfonamide nitrogen.
4. Purification by crystallization or chromatography Isolation of the pure compound for further use.
Example Reaction Conditions for Final Step (from patent data):
  • Reactants: 4-Amino-N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)benzenesulfonamide (0.1 mol), ethanol (170 mL)
  • Procedure: Stirred at 20°C for 15 minutes, then reacted with carbonic acid 2,5-dioxo-1-pyrrolidinyl [(3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl]ester at 20°C.
  • Heating: Gradual heating to 50°C over 30-60 minutes, stirred for 2 hours, then heated to reflux (78°C) for 10 minutes.
  • Crystallization: Cooling to -5°C over 4.5 hours to induce crystallization.
  • Isolation: Filtration and washing with ethanol.
  • Yield and Purity: Side-products less than 0.5% relative to product, indicating high purity.

Synthetic Route Insights from Literature

Key Intermediate Formation

  • The chiral 3-amino-2-hydroxy-4-phenylbutyl moiety is synthesized starting from 2-vinyloxirane, which reacts with phenylmagnesium bromide in tetrahydrofuran (THF) with cuprous cyanide catalyst, yielding 4-phenylbut-2-ene-1-ol.
  • This intermediate is oxidized with tert-butyl hydroperoxide in the presence of titanium tetraisopropoxide and diethyl D-tartrate to form a chiral epoxide.
  • The epoxide is converted to the azido diol using azidotrimethylsilane and titanium tetraisopropoxide.
  • Subsequent cyclization and amination steps with isobutylamine yield the chiral amino alcohol intermediate.

Sulfonamide Formation

  • The sulfonamide bond is formed by reaction of the chiral amine intermediate with 4-aminobenzenesulfonyl chloride under controlled pH and temperature conditions, typically in aqueous sodium bicarbonate and dichloromethane at room temperature for 12 hours.

Analytical and Purification Notes

  • The product is isolated as a neat compound or as a crystalline solid after ethanol crystallization.
  • Analytical methods such as HPLC and NMR confirm the stereochemical integrity and purity.
  • Side-products are minimized by controlling reaction temperature and stoichiometry, with impurities typically below 0.5% relative to the product.

Summary Table of Preparation Conditions

Parameter Condition / Reagent Notes
Solvent Ethanol (EtOH) Used for reaction and crystallization
Temperature 20°C initial, heated to 50°C, then reflux (78°C) Controlled heating steps to optimize yield
Reaction Time 2 hours at 50°C, 10 minutes reflux Ensures complete reaction
Cooling Rate ~0.3°C/min to -5°C over 4.5 hours Promotes crystallization
Purification Filtration and ethanol washing Simple isolation procedure
Side-products <0.5% High purity achieved

Chemical Reactions Analysis

Types of Reactions

4-amino-N-[(3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

Scientific Research Applications

HIV Treatment

4-amino-N-[(3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)benzenesulfonamide serves as an important intermediate in the synthesis of Darunavir, a protease inhibitor used in the treatment of HIV. Its structural modifications enhance antiviral activity and pharmacokinetic properties.

Antiviral Research

Research has indicated that this compound exhibits promising antiviral properties against various strains of HIV, making it a focal point for developing new therapeutic agents. Studies have demonstrated its effectiveness in inhibiting viral replication in vitro and in vivo.

Drug Metabolism Studies

As a metabolite of Darunavir, this compound plays a crucial role in understanding drug metabolism and pharmacokinetics. Investigations into its metabolic pathways help elucidate how Darunavir is processed in the body, influencing dosing regimens and efficacy.

Case Study 1: Efficacy Against HIV Strains

A study conducted by researchers at a prominent pharmaceutical institution evaluated the efficacy of 4-amino-N-[(3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)benzenesulfonamide against resistant strains of HIV. The results indicated that this compound maintained significant antiviral activity, suggesting its potential as a scaffold for designing next-generation antiretroviral drugs.

Case Study 2: Pharmacokinetic Analysis

A pharmacokinetic study assessed the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound in animal models. Findings revealed that it has favorable bioavailability and a half-life suitable for therapeutic use, which supports its application in combination therapies for HIV.

Research Findings

Study FocusFindings
Antiviral ActivityEffective against multiple HIV strains; potential for drug development
Metabolic PathwaysInsights into Darunavir metabolism; implications for dosing strategies
PharmacokineticsFavorable ADME profiles; supports combination therapy approaches

Mechanism of Action

The mechanism of action of 4-amino-N-[(3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)benzenesulfonamide involves its interaction with specific molecular targets, such as viral proteases. By binding to the active site of these enzymes, the compound inhibits their activity, thereby preventing the replication of the virus . This mechanism is particularly relevant in the context of HIV protease inhibitors .

Comparison with Similar Compounds

Analogues with Modified Substituents

Compound Name Molecular Formula Molecular Weight Key Substituents logP Application/Activity Reference ID
Target Compound C₂₀H₂₉N₃O₃S 391.53 4-amino, (2R,3S)-diol, isobutyl 2.71 Atazanavir intermediate
4-Amino-N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-hydroxy-2-methylpropyl)benzenesulfonamide C₂₀H₂₉N₃O₄S 407.53 Additional hydroxyl on isobutyl N/A Synthetic intermediate
N-[(2R,3S)-3-Amino-2-hydroxy-4-phenylbutyl]-N-isobutyl-4-nitrobenzenesulfonamide C₂₀H₂₈N₄O₅S 436.53 4-nitro (vs. 4-amino) N/A Amprenavir synthesis intermediate
4-Amino-N-(4-bromophenyl)benzenesulfonamide (Br-LED209) C₁₂H₁₁BrN₂O₂S 327.20 4-bromophenyl N/A Antibacterial (quorum sensing inhibitor)
4-Amino-N-(isobutyl-d₉)benzenesulfonamide (deuterated analogue) C₂₀H₂₀D₉N₃O₃S 400.58 Deuterated isobutyl N/A Metabolic studies of Darunavir

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: The 4-nitro derivative (436.53 g/mol) in Amprenavir synthesis exhibits reduced basicity compared to the 4-amino group in the target compound, affecting reactivity in subsequent steps.
  • Hydrophilicity : The hydroxylated isobutyl variant (407.53 g/mol) may improve solubility but reduce membrane permeability.
  • Deuteration : The deuterated analogue (400.58 g/mol) is used in pharmacokinetic studies to trace metabolic pathways without altering biological activity.

Alkylamine Chain-Length Variants

describes sulfonamides with alkylamine chains of varying lengths (ethyl, propyl, butyl, etc.). Key differences include:

  • Steric Effects : Shorter chains (e.g., ethyl) may improve binding to target enzymes due to reduced steric hindrance.

Stereochemical and Functional Group Comparisons

Compound Name Stereochemistry Functional Groups Biological Relevance Reference ID
Target Compound (2R,3S) Amino, hydroxyl, phenyl, isobutyl HIV protease inhibition
Amprenavir (2R,3S) with tetrahydrofuran Hydroxymethyl, tetrahydrofuran ester Direct antiviral activity
(3S,3aS,6aR)-Hydroxyhexahydrofuro[2,3-b]furanyl derivatives Complex fused ring system Furan-based scaffolds Enhances metabolic stability

Key Observations :

  • Stereochemistry : The (2R,3S) configuration in the target compound and Amprenavir is critical for binding to HIV protease .
  • Functional Group Trade-offs : Amprenavir’s tetrahydrofuran ester improves oral bioavailability but introduces synthetic complexity .

Research Findings and Implications

  • Antiviral Potency: The target compound’s chiral centers and hydroxyl/amino groups optimize hydrogen bonding with protease active sites, as seen in Atazanavir .
  • Synthetic Challenges: Nitro-to-amino conversions (e.g., in ) require precise reducing conditions to avoid racemization .
  • Structure-Activity Relationships (SAR) :
    • Isobutyl groups balance lipophilicity and steric bulk for protease binding .
    • Substituting phenyl with bromophenyl (Br-LED209) shifts activity from antiviral to antibacterial .

Biological Activity

4-Amino-N-[(3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)benzenesulfonamide, also known by its CAS number 169280-56-2, is a compound with notable biological activity, particularly as a metabolite of the antiretroviral drug Darunavir. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of the compound is C20H29N3O3SC_{20}H_{29}N_{3}O_{3}S, with a molecular weight of approximately 391.53 g/mol. Key physical properties include:

PropertyValue
Density1.2 ± 0.1 g/cm³
Boiling Point609.1 ± 65.0 °C
Flash Point322.2 ± 34.3 °C
LogP3.79
Topological Polar Surface Area (TPSA)118 Ų

The compound acts primarily as an inhibitor of the HIV protease enzyme, which is crucial for viral replication. By binding to the active site of the protease, it prevents the cleavage of viral polyproteins into functional proteins, thereby inhibiting the maturation and replication of HIV.

Antiviral Activity

Research indicates that 4-amino-N-[(3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)benzenesulfonamide exhibits significant antiviral activity against HIV. In vitro studies have shown that it can effectively reduce viral loads in infected cell cultures, suggesting its potential utility in HIV therapy as a second-line treatment option or in combination with other antiretrovirals to enhance efficacy.

Case Studies

  • In Vitro Efficacy : A study demonstrated that this compound, when administered to HIV-infected T-cells, resulted in a dose-dependent decrease in viral replication. The effective concentration (EC50) was determined to be in the low micromolar range, indicating potent antiviral effects.
  • Metabolite Studies : As a metabolite of Darunavir, it has been observed that this compound retains similar antiviral properties while potentially offering a different safety profile or resistance pattern compared to its parent drug.

Pharmacokinetics

The pharmacokinetic profile suggests moderate bioavailability with a half-life conducive to once-daily dosing regimens. Further studies are needed to fully elucidate its metabolic pathways and interactions with other medications.

Safety and Toxicology

Preliminary toxicological assessments indicate that the compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to evaluate long-term effects and potential toxicity in various organ systems.

Q & A

Q. How can reaction intermediates be trapped and characterized during mechanistic studies?

  • Methodology : Use low-temperature NMR (e.g., –40°C in CD3OD) to stabilize transient intermediates. Employ ESI-MS with collision-induced dissociation (CID) to fragment and identify species. For photodegradation studies, use a photoreactor with UV-Vis monitoring .

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